

Introduction: A Keystone Building Block in Modern Chemistry

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Compound of Interest

Compound Name: **2-Chloro-5-iodo-3-nitropyridine**

Cat. No.: **B1586500**

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2-Chloro-5-iodo-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a crucial intermediate in the synthesis of complex organic molecules.^[1] Its strategic arrangement of a chloro, an iodo, and a nitro group on a pyridine core imparts a unique and versatile reactivity profile. The pyridine ring itself is a ubiquitous scaffold in numerous commercial products, including pharmaceuticals, agrochemicals, and vitamins.^[2] However, the inherent electron-deficient nature of the pyridine nucleus makes direct functionalization, such as nitration and halogenation, a significant synthetic challenge.^[2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of **2-Chloro-5-iodo-3-nitropyridine**, from its physicochemical properties and historical synthetic context to its modern applications. We will delve into the causality behind its synthesis, explore its rich chemical reactivity, and highlight its role as a pivotal building block in the development of novel therapeutic agents and crop protection chemicals.^[1]

Physicochemical Properties at a Glance

The utility of any chemical intermediate begins with a fundamental understanding of its physical and chemical properties. These characteristics dictate its handling, storage, and reactivity in synthetic protocols.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₂ ClIN ₂ O ₂	[1]
Molecular Weight	284.44 g/mol	[1]
CAS Number	426463-05-0	[1]
Appearance	Yellow to light yellow solid	[1]
Melting Point	73-83 °C	[1]
Purity	≥ 98% (HPLC)	[1]
Storage Conditions	Store at 0-8°C	[1]

Historical Context and Synthesis: Overcoming Pyridine's Inertness

The history of **2-Chloro-5-iodo-3-nitropyridine** is not one of a singular discovery but rather an evolution of synthetic methodologies designed to overcome the inherent challenges of functionalizing the electron-poor pyridine ring. Direct electrophilic aromatic substitution on pyridine is notoriously difficult and often requires harsh conditions, leading to low yields and mixtures of isomers.^{[2][3]} The development of this specific molecule is therefore a testament to the advances in synthetic organic chemistry for creating highly substituted heteroaromatics.

The logical synthetic approach involves a stepwise functionalization of a pyridine precursor. While multiple routes are conceivable, a common and effective strategy involves the chlorination of a pre-existing hydroxy-iodo-nitropyridine. This leverages the conversion of a hydroxyl group into a good leaving group (chloride), a cornerstone reaction in heterocyclic chemistry.

Field-Proven Synthetic Protocol: From Hydroxypyridine to Target Compound

The following protocol outlines a reliable method for the synthesis of multi-halogenated nitropyridines, adapted from established procedures for similar transformations. This self-

validating system proceeds from a readily available starting material, 3-iodo-2-hydroxy-5-nitropyridine, and employs common, powerful chlorinating agents.

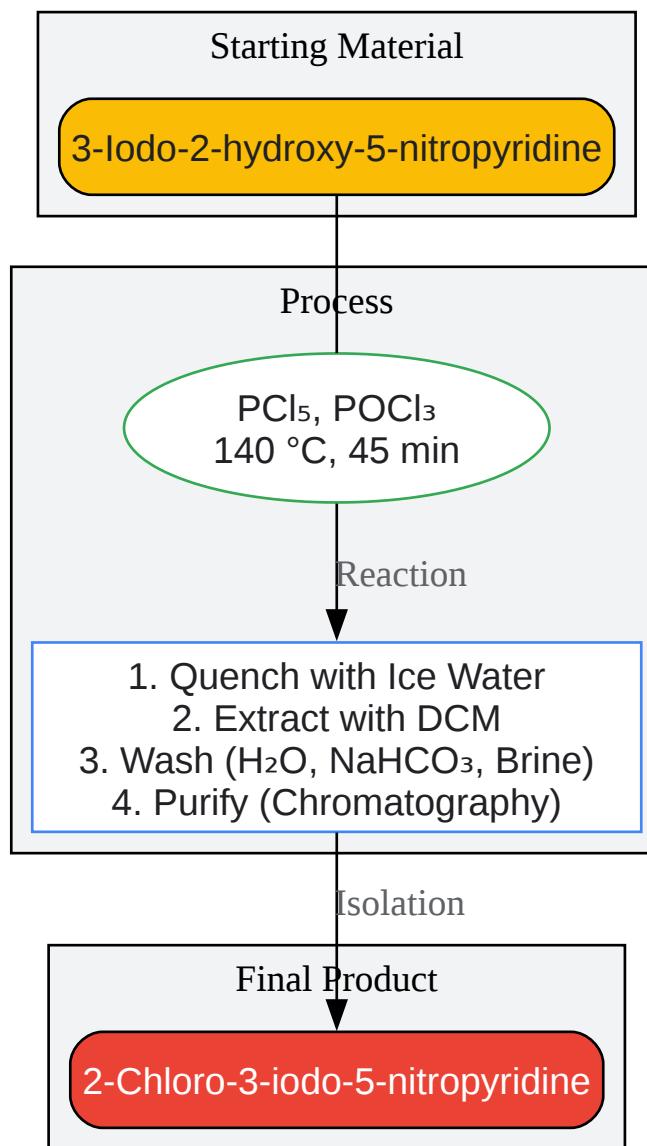
Causality Behind Experimental Choices:

- Starting Material: 3-Iodo-2-hydroxy-5-nitropyridine provides a pre-functionalized scaffold where the positions of the iodo and nitro groups are already set. The hydroxyl group at the 2-position is the key site for the subsequent chlorination.
- Chlorinating Agents: A mixture of phosphorus pentachloride (PCl_5) and phosphorus oxychloride (POCl_3) is a potent and widely used reagent system for converting hydroxyl groups on heterocyclic rings to chlorides. POCl_3 serves as both a reagent and a solvent, while PCl_5 ensures the complete conversion of the hydroxyl group. This combination is particularly effective for electron-deficient systems.
- Reaction Conditions: Heating the mixture ensures the reaction proceeds to completion. The use of an inert atmosphere (argon) prevents unwanted side reactions with atmospheric moisture.
- Workup: Pouring the reaction mixture into ice water serves two purposes: it quenches the reactive phosphorus species and precipitates the organic product, which has low water solubility. The subsequent washes with sodium bicarbonate neutralize any remaining acidic byproducts, and the brine wash aids in the separation of the organic and aqueous layers.

Step-by-Step Methodology:

- Reaction Setup: In a flask equipped for heating under an inert atmosphere, combine 3-iodo-5-nitropyridin-2-ol (1 equivalent), phosphorus oxychloride (POCl_3 , ~2.3 equivalents), and phosphorus pentachloride (PCl_5 , ~1.3 equivalents).
- Chlorination: Heat the reaction mixture to 140 °C under an argon atmosphere for approximately 45 minutes.
- Quenching and Extraction: After cooling the mixture to room temperature, carefully and slowly pour it into crushed ice water with stirring. Extract the resulting aqueous mixture with dichloromethane (DCM).

- Purification: Wash the combined organic phases sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO_3), and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by evaporation. The crude product can be purified by column chromatography on silica gel to yield the final 2-Chloro-3-iodo-5-nitropyridine.



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Caption: Synthetic workflow for 2-Chloro-3-iodo-5-nitropyridine.

Chemical Reactivity and Strategic Applications

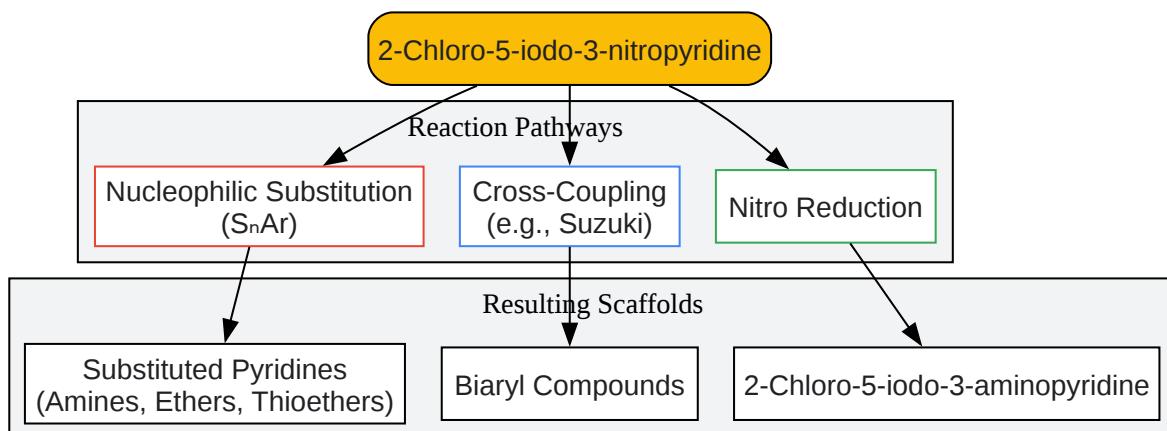
The synthetic value of **2-Chloro-5-iodo-3-nitropyridine** lies in the distinct reactivity of its functional groups, which allows for selective and sequential modifications. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).

Key Reaction Pathways:

- Nucleophilic Aromatic Substitution (SNAr): Both the chlorine at the 2-position and the iodine at the 5-position can be displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This allows for the introduction of diverse substituents, making it a valuable reaction in drug discovery.[1][4]
- Cross-Coupling Reactions: The carbon-iodine bond is particularly susceptible to participating in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[5] This enables the formation of carbon-carbon bonds, linking the pyridine core to other aromatic or aliphatic systems to build molecular complexity.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., tin(II) chloride, catalytic hydrogenation).[6] The resulting aminopyridine is a versatile intermediate in its own right, opening pathways to the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines, amides, and other derivatives.[7]

This multi-faceted reactivity makes **2-Chloro-5-iodo-3-nitropyridine** an indispensable tool for:

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutics, particularly anti-cancer and anti-bacterial agents.[1] It is also used in preparing inhibitors of colony-stimulating factor-1 receptor (CSF-1R) and other bioactive molecules.[8]
- Agrochemicals: The compound is a building block for modern pesticides and herbicides, contributing to improved crop yields.[1][5]
- Organic Synthesis and Materials Science: Its utility as a versatile building block extends to the creation of complex molecules for applications in fields like electronics and nanotechnology.



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Caption: Key reaction pathways of **2-Chloro-5-iodo-3-nitropyridine**.

Conclusion

2-Chloro-5-iodo-3-nitropyridine represents more than just a chemical compound; it embodies the progress of synthetic chemistry in creating precisely functionalized building blocks. Its discovery and development are rooted in the persistent effort to tame the reactivity of the pyridine ring. For researchers in medicinal chemistry and materials science, this molecule offers a reliable and versatile platform for innovation, enabling the construction of novel structures with significant biological and material properties. As the demand for sophisticated molecular architectures continues to grow, the importance of such well-defined and reactive intermediates will undoubtedly increase.

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